

Tween 65 vs. Span 65: A Comparative Analysis of Emulsion Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tween 65

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In the formulation of emulsions, the choice of surfactant is paramount to achieving long-term stability, a critical factor for product efficacy and shelf-life in pharmaceuticals, cosmetics, and food science. Among the vast array of nonionic surfactants, **Tween 65** (Polyoxyethylene Sorbitan Tristearate) and Span 65 (Sorbitan Tristearate) are frequently employed. This guide provides an objective comparison of their performance in stabilizing emulsions, supported by established experimental principles.

Introduction to Tween 65 and Span 65

Tween 65 and Span 65 are structurally related nonionic surfactants derived from sorbitol and stearic acid.[1] The fundamental difference lies in their hydrophilicity, which is quantified by the Hydrophilic-Lipophilic Balance (HLB) scale.[2]

- **Span 65** (Sorbitan Tristearate): This surfactant is lipophilic ('oil-loving'), characterized by a low HLB value of approximately 2.1.[3][4] Its structure makes it more soluble in oil, and it is primarily used as a water-in-oil (W/O) emulsifier.[4][5]
- **Tween 65** (Polyoxyethylene (20) Sorbitan Tristearate): As an ethoxylated derivative of Span 65, **Tween 65** is hydrophilic ('water-loving').[6] It possesses a much higher HLB value of around 10.5 to 11.0, making it suitable for creating oil-in-water (O/W) emulsions.[7][8][9][10]

Often, these surfactants are used in combination to achieve a specific "Required HLB" for a given oil phase, thereby maximizing emulsion stability.^[11] A blend of Span and Tween allows for fine-tuning the HLB of the emulsifier system to match the requirements of the oil being emulsified, leading to a more stable and robust formulation.^{[12][13]}

Experimental Protocols for Emulsion Stability Assessment

To quantitatively compare the stabilizing effects of **Tween 65** and Span 65, a series of standardized tests are employed. These protocols are designed to accelerate and predict the long-term stability of emulsion formulations.

Emulsion Preparation

- **Phase Preparation:** Prepare the oil phase by mixing the lipid components. The aqueous phase is prepared separately, typically containing purified water. The selected emulsifier (**Tween 65**, Span 65, or a blend) is dissolved in the phase in which it is most soluble (**Tween 65** in the aqueous phase, Span 65 in the oil phase).
- **Heating:** Heat both the oil and aqueous phases separately to 70-75°C. This ensures that all components are melted and reduces the viscosity of the oil phase.
- **Homogenization:** Add the dispersed phase to the continuous phase while mixing with a high-shear homogenizer. For an O/W emulsion, the oil phase is added to the aqueous phase. For a W/O emulsion, the reverse is done.
- **Cooling:** Continue homogenization for a specified period (e.g., 5-10 minutes) while allowing the emulsion to cool to room temperature. This process creates a uniform dispersion of droplets.

Stability Evaluation Methods

A. **Macroscopic Observation:** Visually inspect the emulsions for any signs of phase separation, such as creaming (upward movement of dispersed droplets) or sedimentation (downward movement), at regular intervals (e.g., 24h, 7 days, 30 days) under different storage conditions (e.g., 4°C, 25°C, 40°C).

B. Accelerated Stability Testing (Centrifugation):

- Place a sample of the emulsion in a centrifuge tube.
- Heat the emulsion to 50°C.[\[14\]](#)
- Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).[\[14\]](#)
- After centrifugation, measure the volume or height of any separated layers (oil or water). The Creaming Index can be calculated as: $\text{Creaming Index (\%)} = (\text{Height of Cream Layer} / \text{Total Height of Emulsion}) \times 100$ This test quickly predicts creaming, a primary indicator of instability.[\[14\]](#)

C. Droplet Size Analysis:

- Dilute a small sample of the emulsion with an appropriate solvent (e.g., purified water for O/W emulsions).
- Measure the mean droplet size and size distribution using a particle size analyzer, such as one based on Dynamic Light Scattering (DLS) or Laser Diffraction.
- Repeat measurements over time (e.g., Day 1, Day 7, Day 30) to monitor for any increase in droplet size, which indicates coalescence and instability.

D. Freeze-Thaw Cycle Testing: Subject the emulsion samples to multiple cycles of temperature changes to assess their robustness.[\[15\]](#)

- Store the sample at -10°C for 24 hours.
- Move the sample to room temperature (25°C) for 24 hours. This completes one cycle.
- Repeat for at least three cycles.[\[15\]](#)
- After the cycles, visually inspect the emulsion for phase separation, graininess, or changes in consistency.

Data Presentation: Comparative Performance

The following table summarizes hypothetical yet representative data from experiments comparing the stability of O/W emulsions formulated with **Tween 65**, Span 65, and a blend. The oil phase is assumed to have a required HLB of 10.5.

Parameter	Emulsion A (Tween 65)	Emulsion B (Span 65)	Emulsion C (Tween 65 & Span 65 Blend)
Emulsifier HLB	10.5	2.1	10.5 (Achieved by blending)
Initial Mean Droplet Size (Day 1)	250 nm	> 5000 nm (Immediate separation)	220 nm
Mean Droplet Size (Day 30 at 25°C)	450 nm	N/A	245 nm
Creaming Index (After Centrifugation)	8%	95%	2%
Freeze-Thaw Stability (3 Cycles)	Moderate Coalescence	Complete Phase Separation	No visible change

Analysis:

- Emulsion A (**Tween 65**): As an O/W emulsifier with an HLB matching the required HLB, **Tween 65** alone creates a relatively stable emulsion. However, some droplet growth and creaming are observed, suggesting moderate long-term stability.
- Emulsion B (Span 65): With its very low HLB, Span 65 is unsuitable for creating a stable O/W emulsion, leading to rapid and complete phase separation.[\[4\]](#)
- Emulsion C (Blend): The combination of lipophilic Span 65 and hydrophilic **Tween 65**, blended to achieve the required HLB of 10.5, yields the most stable emulsion.[\[9\]](#) This synergistic effect results in smaller initial droplet size, minimal change over time, and superior resistance to accelerated stress conditions.

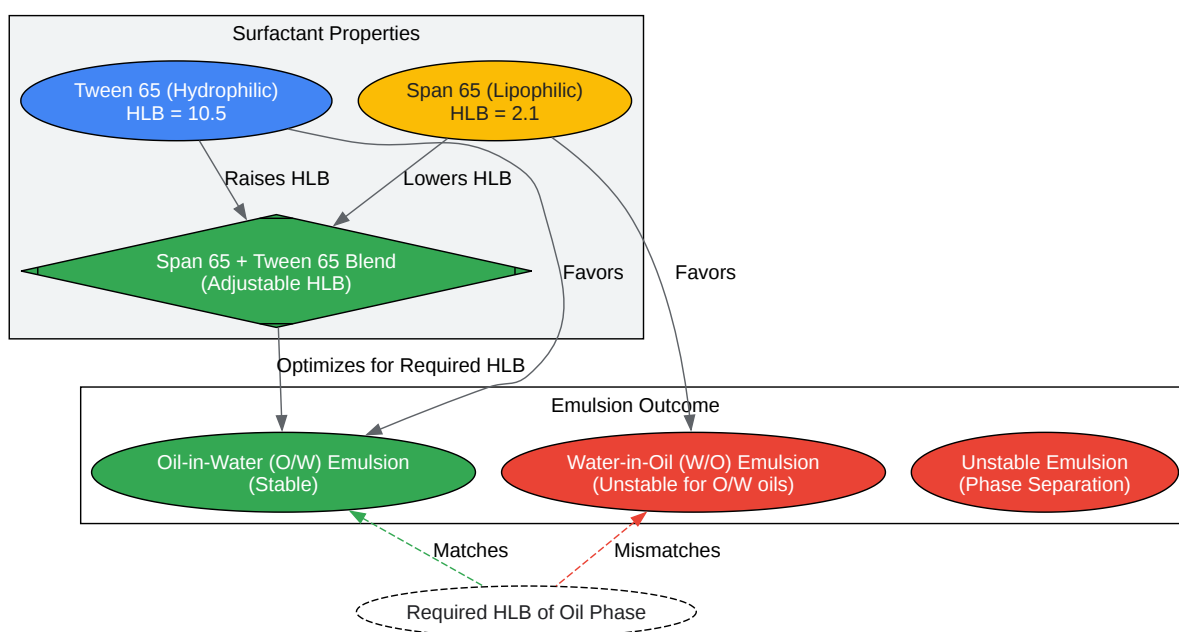
Visualization of Concepts

The following diagrams illustrate the experimental workflow and the fundamental relationship between surfactant properties and emulsion stability.



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Caption: Experimental workflow for comparative emulsion stability analysis.

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Caption: Relationship between surfactant HLB and emulsion type/stability.

Conclusion

The stability of an emulsion is fundamentally linked to the properties of the chosen emulsifier system. While **Tween 65**, with its high HLB of 10.5, is an effective emulsifier for O/W systems,

its performance can be significantly enhanced.[7] Experimental evidence and established formulation principles demonstrate that a synergistic blend of a hydrophilic surfactant (**Tween 65**) and a lipophilic surfactant (Span 65) provides superior stability.[9][11] By precisely matching the emulsifier blend's HLB to the required HLB of the oil phase, researchers can create more robust and physically stable emulsions, characterized by smaller, more uniform droplet sizes and greater resistance to environmental stressors. This approach allows for the development of higher-quality products with extended shelf lives.

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- To cite this document: BenchChem. [Tween 65 vs. Span 65: A Comparative Analysis of Emulsion Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15548172#tween-65-vs-span-65-a-comparative-analysis-of-emulsion-stability]

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